molecular formula C17H18N2O3S B6013543 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B6013543
M. Wt: 330.4 g/mol
InChI Key: HBDUTSZQFJLTNZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and thiophene intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with suitable acylating agents under controlled conditions to form the benzodioxin moiety . The thiophene carboxamide group can be introduced through a series of reactions involving thiophene derivatives and carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Known for its potential therapeutic applications in treating Alzheimer’s disease.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Studied for its antibacterial properties.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(formylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Explored for its potential in medicinal chemistry.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17(16-6-5-15(23-16)12-2-1-7-18-12)19-11-3-4-13-14(10-11)22-9-8-21-13/h3-6,10,12,18H,1-2,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDUTSZQFJLTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(S2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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